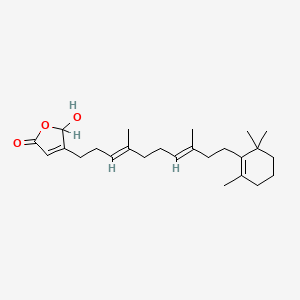

Luffariellolide

Descripción general

Descripción

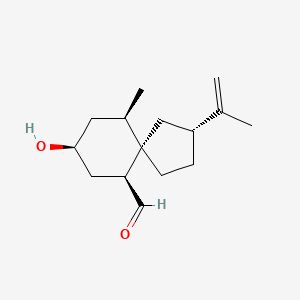

Luffariellolide es un compuesto sesterterpeno derivado de la esponja marina Luffariella . Es conocido por sus propiedades antiinflamatorias y se ha estudiado por sus posibles aplicaciones terapéuticas . A diferencia de otros compuestos que inhiben irreversiblemente la fosfolipasa A2, la this compound es un inhibidor parcialmente reversible .

Aplicaciones Científicas De Investigación

Luffariellolide tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

Luffariellolide ejerce sus efectos al inhibir la fosfolipasa A2, una enzima involucrada en la respuesta inflamatoria . Se une a la enzima y evita que catalice la hidrólisis de los fosfolípidos, lo que reduce la producción de mediadores inflamatorios . Esta inhibición es parcialmente reversible, lo que distingue a la this compound de otros inhibidores irreversibles .

Análisis Bioquímico

Biochemical Properties

Luffariellolide plays a crucial role in biochemical reactions, primarily through its interaction with enzymes and proteins. It is a potent, partially reversible inhibitor of phospholipase A2 (PLA2) with an IC50 value of 5 µM . Additionally, this compound acts as a novel agonist at the retinoic acid receptor alpha (RARα) with an EC50 value of 1 µM . These interactions highlight its potential in modulating inflammatory responses and influencing lipid signaling pathways.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. As a PLA2 inhibitor, this compound reduces the production of pro-inflammatory mediators, thereby mitigating inflammation . Its role as an RARα agonist further impacts gene expression related to cell differentiation and proliferation . These combined effects make this compound a potent agent in regulating cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. By binding to PLA2, this compound inhibits its activity, leading to a decrease in the release of arachidonic acid and subsequent production of inflammatory mediators . As an RARα agonist, this compound binds to the receptor, promoting the transcription of genes involved in cell differentiation and growth . These mechanisms underscore its dual role in anti-inflammatory and gene regulatory processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is reported to be partially reversible in its inhibition of PLA2, indicating that its effects may diminish with prolonged exposure . Additionally, this compound’s stability and degradation over time can influence its long-term impact on cellular function. Studies have shown that it remains active in vivo, suggesting a degree of stability under physiological conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits PLA2 activity and reduces inflammation without significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects and dose-dependent responses are critical considerations in its pharmacological evaluation.

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid signaling and inflammation. It interacts with enzymes such as PLA2, influencing the release of arachidonic acid and the production of eicosanoids . These interactions affect metabolic flux and metabolite levels, contributing to its anti-inflammatory properties. Understanding these pathways is essential for elucidating the compound’s broader metabolic impact.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by these interactions, which can affect its bioavailability and efficacy . The compound’s ability to reach target sites and exert its effects is a key factor in its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects where they are most needed, enhancing its overall efficacy in cellular processes.

Métodos De Preparación

Luffariellolide se aísla principalmente de la esponja marina Luffariella . El proceso de extracción implica extracción con solvente seguida de purificación cromatográfica . No existen rutas sintéticas ampliamente reportadas para la this compound, y su producción industrial se basa en métodos de extracción natural .

Análisis De Reacciones Químicas

Luffariellolide experimenta varias reacciones químicas, que incluyen:

Oxidación: This compound se puede oxidar para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la this compound.

Sustitución: Las reacciones de sustitución pueden ocurrir en sitios específicos de la molécula de this compound.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

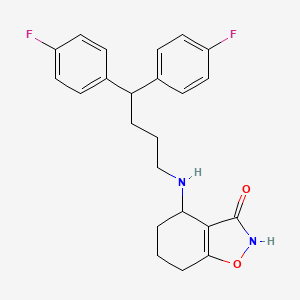

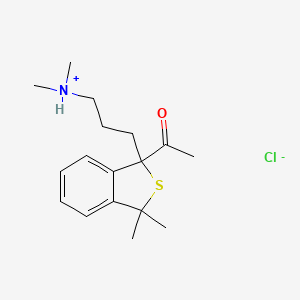

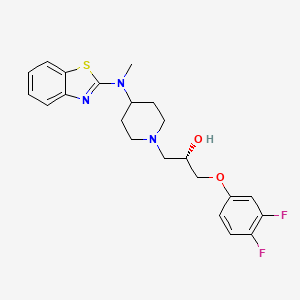

Comparación Con Compuestos Similares

Luffariellolide es similar a otros sesterterpenos como la manoalida y la escalaradial . Es única en su inhibición parcialmente reversible de la fosfolipasa A2, mientras que la manoalida y la escalaradial son inhibidores irreversibles . Esta reversibilidad parcial puede ofrecer ventajas en términos de reducción de efectos secundarios y un mejor control sobre el proceso de inhibición .

Los compuestos similares incluyen:

Propiedades

IUPAC Name |

3-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]-2-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O3/c1-18(11-7-13-21-17-23(26)28-24(21)27)9-6-10-19(2)14-15-22-20(3)12-8-16-25(22,4)5/h10-11,17,24,27H,6-9,12-16H2,1-5H3/b18-11+,19-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWPYTMXSXYUPG-QZPYEDBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CCC(=CCCC(=CCCC2=CC(=O)OC2O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)CC/C(=C/CC/C(=C/CCC2=CC(=O)OC2O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111149-87-2 | |

| Record name | Luffariellolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111149872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Luffariellolide and where is it found?

A1: this compound is a sesterterpene, a type of naturally occurring organic compound, originally isolated from the marine sponge Luffariella sp. [].

Q2: How does this compound exert its anti-inflammatory effects?

A2: this compound, along with similar marine natural products manoalide and scalaradial, inhibits bee venom phospholipase A2 (PLA2) [, ]. This inhibition occurs through the formation of a Schiff base between a lysine residue on PLA2 and an aldehyde group on this compound. This interaction was further confirmed by model reactions using a primary amine in place of the lysine residue, and subsequent treatment with hydroxylamine leading to recovery of PLA2 activity [].

Q3: Does this compound show any activity against cancer cells?

A3: Yes, this compound has been shown to exhibit cytotoxic activity against several cancer cell lines, including DU145, SW1990, Huh7, and PANC-1 []. Furthermore, this compound has been identified as a novel agonist for retinoic acid receptors (RARs) []. It displays promising chemotherapeutic potential, particularly in overcoming RA resistance in colon cancer cells [].

Q4: How does the structure of this compound contribute to its biological activity?

A4: Research suggests that the γ-hydroxybutenolide ring present in this compound plays a crucial role in its activity [, , , ]. The presence of a 1-O-methyl group has been observed to significantly enhance the cytotoxicity of this compound derivatives []. Further studies exploring the structure-activity relationship of this compound and its derivatives against Gram-negative bacteria are currently underway [].

Q5: What is the mechanism behind this compound's interaction with RARs?

A5: this compound binds to RARs in a unique manner, different from traditional retinoids []. This unique binding involves a covalent modification of the RAR, which contributes to its ability to induce co-activator binding and regulate RAR target genes [].

Q6: Are there any known instances of resistance to this compound's effects?

A6: While this compound demonstrates promise in overcoming RA resistance in colon cancer cells [], specific resistance mechanisms related to its other activities haven't been extensively reported in the provided literature.

Q7: What are the potential advantages of this compound over current retinoid-based drugs?

A7: this compound’s unique binding mode to RARs, distinct from retinoids, and its ability to overcome RA resistance in certain cancer cells, make it a promising lead compound for developing novel anti-cancer drugs []. It might offer advantages over current RA drugs that are plagued by side effects and resistance development.

Q8: Has this compound been found to have any effect on the cardiovascular system?

A8: Research indicates that this compound, through its inhibition of PLA2, can inhibit the positive inotropic effect of UTP (uridine 5′-triphosphate) in isolated rat atria []. This effect suggests a potential role of this compound in modulating cardiac contractility.

Q9: What is known about the biosynthesis of this compound and related compounds?

A9: Although the exact biosynthetic pathway for this compound is not fully elucidated, it is thought to be related to other γ-oxygenated butenolide sesterterpenes []. These compounds, like dactylospenes A-E, are believed to share a common biosynthetic origin, suggesting a conserved pathway within certain marine organisms [].

Q10: How is the structure of this compound elucidated?

A10: The structure of this compound and its derivatives has been determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, ]. Further structural insights can be obtained through Electronic Circular Dichroism (ECD) analysis and comparison with known analogs [].

Q11: Are there any synthetic routes available for this compound?

A11: Yes, the first total synthesis of this compound was achieved using a convergent pathway featuring a key sp3-sp3 cross-coupling and silyloxyfuran oxyfunctionalisation [, ]. This synthetic strategy also allows for the preparation of other biologically relevant butenolides and γ-hydroxybutenolides, highlighting its versatility [, ].

Q12: Beyond its anti-inflammatory and potential anti-cancer properties, does this compound exhibit other biological activities?

A12: this compound and its 25-O-methyl congener displayed activity against various microorganisms, including Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), the Gram-negative bacterium Escherichia coli, the yeast Candida albicans, and the plant pathogenic fungus Cladospor herbarum [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(3-azidophenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride](/img/structure/B1675342.png)

![Benzamide, 4-[(3,3-dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-2-thiazolyl-](/img/structure/B1675344.png)

![2-[(Tert-butyl)azo]butan-2-ol](/img/structure/B1675355.png)